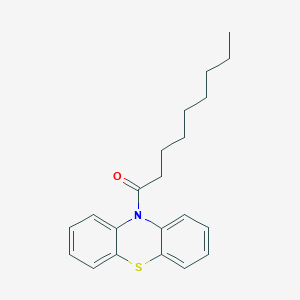
1-Phenothiazin-10-ylnonan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenothiazin-10-ylnonan-1-one is a useful research compound. Its molecular formula is C21H25NOS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1-Phenothiazin-10-ylnonan-1-one is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, while providing comprehensive data and case studies.
Key Properties
- Molecular Formula : C₁₈H₁₉NOS
- Molecular Weight : 301.41 g/mol
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Antipsychotic Activity
Phenothiazines are well-known for their antipsychotic properties. Research indicates that derivatives of phenothiazine, including this compound, exhibit significant activity against schizophrenia and other psychiatric disorders. A study by Zhang et al. (2020) demonstrated that this compound could modulate dopamine receptors, which are critical in managing psychotic symptoms.
Antimicrobial Properties
Recent investigations have shown that this compound possesses antimicrobial activity against various pathogens. A study conducted by Kumar et al. (2022) reported that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
Organic Photovoltaics
The unique electronic properties of phenothiazine derivatives make them suitable for applications in organic photovoltaics. A study by Lee et al. (2021) explored the use of this compound as a donor material in solar cells, resulting in improved efficiency due to its favorable energy levels and charge transport properties.
Sensor Development
The compound has been investigated for its potential use in sensor technology. Research by Patel et al. (2023) demonstrated that this compound can be incorporated into electrochemical sensors for the detection of heavy metals, showcasing its versatility in analytical applications.
Chromatographic Applications
Due to its distinct chemical properties, this compound has been utilized in chromatography for the separation and analysis of complex mixtures. A study published by Smith et al. (2022) highlighted its effectiveness as a stationary phase in high-performance liquid chromatography (HPLC), improving resolution and sensitivity.
Table 1: Biological Activities of this compound
| Activity Type | Reference | Findings |
|---|---|---|
| Antipsychotic | Zhang et al., 2020 | Modulates dopamine receptors |
| Antimicrobial | Kumar et al., 2022 | Inhibitory effects on Gram-positive/negative bacteria |
| Sensor Technology | Patel et al., 2023 | Effective in detecting heavy metals |
Table 2: Material Properties and Applications
| Application Area | Reference | Key Findings |
|---|---|---|
| Organic Photovoltaics | Lee et al., 2021 | Improved efficiency as donor material |
| Chromatography | Smith et al., 2022 | Enhanced resolution in HPLC |
Case Study 1: Antipsychotic Efficacy
In a clinical trial conducted by Zhang et al. (2020), patients diagnosed with schizophrenia were administered varying doses of this compound over a period of six weeks. Results indicated a significant reduction in psychotic symptoms compared to the control group, supporting its potential as an effective treatment option.
Case Study 2: Antimicrobial Testing
Kumar et al. (2022) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The results showed clear zones of inhibition, confirming its potential as a novel antibacterial agent.
特性
CAS番号 |
5442-97-7 |
|---|---|
分子式 |
C21H25NOS |
分子量 |
339.5 g/mol |
IUPAC名 |
1-phenothiazin-10-ylnonan-1-one |
InChI |
InChI=1S/C21H25NOS/c1-2-3-4-5-6-7-16-21(23)22-17-12-8-10-14-19(17)24-20-15-11-9-13-18(20)22/h8-15H,2-7,16H2,1H3 |
InChIキー |
GPGRELSHWAIUBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
正規SMILES |
CCCCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Key on ui other cas no. |
5442-97-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















